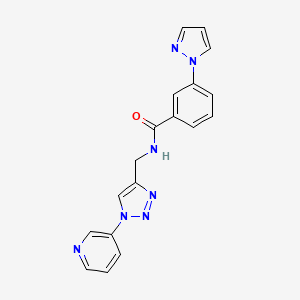![molecular formula C13H14N4OS B2870247 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,4-dimethylthiazol-5-yl)methanone CAS No. 1796946-76-3](/img/structure/B2870247.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,4-dimethylthiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,4-dimethylthiazol-5-yl)methanone is a complex heterocyclic compound known for its diverse applications in various scientific domains. Its unique structure makes it a subject of interest in synthetic chemistry and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,4-dimethylthiazol-5-yl)methanone involves several steps:
Pyrido[4,3-d]pyrimidine synthesis: : This backbone is typically constructed through multi-step organic synthesis involving cyclization reactions.
Attachment of the dimethylthiazol group: : Using thiazole intermediates, the coupling with the pyrido[4,3-d]pyrimidine backbone is often facilitated by amide formation under controlled conditions.
Common reagents include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like triethylamine.
Industrial Production Methods
For industrial-scale production, the process is streamlined for efficiency and cost-effectiveness. Large reactors, continuous flow chemistry, and automated systems are employed to maintain high yields and purity. Key parameters like temperature, pressure, and solvent choice are optimized.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be oxidized using reagents like m-chloroperbenzoic acid, yielding sulfoxides and sulfones.
Reduction: : Reduction reactions with agents like lithium aluminum hydride result in the reduction of nitrogen-containing rings.
Substitution: : Electrophilic substitution reactions, such as halogenation and nitration, occur primarily at the heterocyclic rings.
Common Reagents and Conditions
Oxidation: : m-Chloroperbenzoic acid in dichloromethane.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Halogens like bromine or chlorine in the presence of catalysts.
Major Products
Sulfoxides and sulfones: from oxidation.
Secondary amines and alcohols: from reduction.
Halogenated derivatives: from substitution.
Scientific Research Applications
Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology
It's used in biological assays to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine
The compound has potential therapeutic applications, including use as a scaffold for developing novel pharmaceuticals targeting diseases such as cancer and neurological disorders.
Industry
In industry, it is used as a precursor in the production of dyes, agrochemicals, and specialty polymers.
Mechanism of Action
The mechanism by which (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,4-dimethylthiazol-5-yl)methanone exerts its effects depends on its interaction with molecular targets. Typically, it acts by binding to specific enzymes or receptors, thereby modulating their activity. For instance, in enzyme inhibition, it may bind to the active site, preventing substrate access and thus inhibiting the enzymatic activity.
Comparison with Similar Compounds
Compared to compounds like 1,3-dimethyl-7H-purine-2,6-dione (caffeine) and 7,8-dihydro-1,3-dimethylpyrazolo[4,3-d]pyrimidine, (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,4-dimethylthiazol-5-yl)methanone exhibits unique reactivity due to its thiazole group. This structural feature imparts distinct chemical properties and biological activities, making it a versatile compound in various applications.
Similar compounds include:
Caffeine (1,3-dimethyl-7H-purine-2,6-dione)
7,8-dihydro-1,3-dimethylpyrazolo[4,3-d]pyrimidine
2,4-dimethyl-5-thiazolecarboxaldehyde
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(2,4-dimethyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-8-12(19-9(2)16-8)13(18)17-4-3-11-10(6-17)5-14-7-15-11/h5,7H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISYZZHNAZXVPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC3=NC=NC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Methyl-2-[(E)-2-(naphthalen-1-yl)ethenyl]indolizine](/img/structure/B2870164.png)


![[1-(2,4-Dichloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B2870170.png)
![1-chloro-6-azaspiro[2.5]octane-1-carboxylicacidhydrochloride](/img/structure/B2870171.png)



![3-[3-Ethoxy-4-(2-phenoxy-ethoxy)-phenyl]-acrylic acid](/img/structure/B2870179.png)

![[2-(benzylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B2870181.png)
![1-(3-chlorophenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2870185.png)


